molecular formula C16H25N3O4S B7168675 N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide

N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide

Cat. No.: B7168675
M. Wt: 355.5 g/mol
InChI Key: INWBDSZBXZEWKT-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 3-(3-methoxyphenyl)propylamine with 4-methylsulfonylpiperazine-1-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide can produce an amine derivative.

Scientific Research Applications

N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: This compound also features a piperazine ring and a methoxyphenyl group but has a different overall structure and binding affinity.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but differs in its functional groups and overall structure.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-23-15-7-3-5-14(13-15)6-4-8-17-16(20)18-9-11-19(12-10-18)24(2,21)22/h3,5,7,13H,4,6,8-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWBDSZBXZEWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCNC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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